

Environmental Fate and Degradation of Benoxacor: A Technical Guide

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Compound of Interest

Compound Name: Benoxacor

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Abstract

Benoxacor is a chloroacetamide herbicide safener used extensively in agriculture to protect crops, primarily corn, from the phytotoxic effects of co-formulated herbicides like S-metolachlor. As an "inert" ingredient, its environmental dynamics have received increasing scrutiny. This technical guide provides a comprehensive overview of the environmental fate and degradation of **benoxacor**, consolidating current scientific findings on its persistence, mobility, and transformation pathways in various environmental compartments. Key abiotic processes, including rapid photolysis and pH-dependent hydrolysis, are detailed alongside significant biotic transformations, which are primarily driven by microbial cometabolism. Quantitative data on degradation rates, sorption coefficients, and physicochemical properties are summarized, and detailed experimental protocols for key studies are provided. This document aims to serve as a critical resource for professionals assessing the environmental risk and behavior of this widely used agrochemical.

Physicochemical Properties and Mobility

The environmental transport and partitioning of **benoxacor** are governed by its physicochemical properties. With a moderate aqueous solubility and an octanol-water partition coefficient (Log K_{ow}) suggesting some lipophilicity, **benoxacor** exhibits potential for mobility in soil.^{[1][2]} Its leaching potential is considered high, and it is expected to move through the soil

profile similarly to its partner herbicide, S-metolachlor.[1][3][4] Sorption to soil organic carbon is a key factor influencing its mobility.

Table 1: Physicochemical and Mobility Properties of Benoxacor

Parameter	Value	Unit	Reference(s)
IUPAC Name	(RS)-4-(dichloroacetyl)-3,4-dihydro-3-methyl-2H-1,4-benzoxazine	-	[5]
CAS Number	98730-04-2	-	[6]
Molecular Formula	C ₁₁ H ₁₁ Cl ₂ NO ₂	-	[6]
Molecular Weight	260.12	g/mol	[7]
Aqueous Solubility	22	mg/L	[2][8]
Log Kow (Octanol-Water Partition Coefficient)	2.23 - 2.60	-	[2][7][8]
Koc (Soil Organic Carbon-Water Partitioning Coeff.)	641.0 ± 43.8	L/kg	[9]
Freundlich Adsorption Constant (Kf)	0.1 - 0.27	(mg/g)·(L/mg) ^{1/n}	[3]

Abiotic Degradation

Abiotic processes, particularly photolysis and hydrolysis, are significant degradation pathways for **benoxacor** in the environment.

Photodegradation (Photolysis)

Benoxacor is highly susceptible to direct photolysis in aqueous environments and on soil surfaces.[10][11] Studies have shown that it degrades rapidly in simulated sunlight, with

reported half-lives as short as 10 minutes.[11] This rapid degradation is consistent with its high molar absorptivity within the solar spectrum and a reported quantum yield of 0.14, indicating high photo-efficiency.[10][12] The primary photodegradation pathway involves a photo-initiated ring closure to form a monochlorinated intermediate, which can further degrade to fully dechlorinated diastereomers and a related aldehyde.[8][11] Furthermore, **benoxacor** and its photoproducts can act as photosensitizers, promoting the degradation of other compounds, such as the herbicide metolachlor.[10][13]

Hydrolysis

Benoxacor undergoes hydrolysis, with the rate being highly dependent on pH and temperature.[14][15] It is relatively stable under neutral conditions but degrades appreciably under basic (alkaline) conditions.[14] The rate constant for base-mediated hydrolysis of **benoxacor** is significantly greater than that of its co-formulant, S-metolachlor.[16] This rapid degradation under high-pH conditions is relevant in processes like lime-soda softening during water treatment.[14][15] Hydrolysis proceeds via acid- or base-mediated amide cleavage, yielding a benzoxazine derivative (Benox-149) and dichloroacetic acid.[14]

Table 2: Abiotic Degradation Rates of Benoxacor

Degradation Process	Condition	Half-Life (DT ₅₀) / Rate Constant	Unit	Reference(s)
Aqueous Photolysis	Direct, pH 7	1	days	[1]
Aqueous Photolysis	Direct, Sunlight	~10	minutes	[11]
Aqueous Hydrolysis	pH 7, 22°C	55.0 ± 3.7	days	[14][15]
	5.3 (±0.4) × 10 ⁻⁴ h ⁻¹	[14][15]		
Aqueous Hydrolysis	pH 10	~0.5	days	[9]
Aqueous Hydrolysis	High pH (Water Treatment)	13	hours	[14][15]
pH 10.7 (Water Treatment)	2.0 - 4.3	days	[14][15]	
Base-Mediated Hydrolysis	0.004–2 N NaOH	500 ± 200	M ⁻¹ h ⁻¹	[14][15]
Acid-Mediated Hydrolysis	1–2.5 N HCl	2.8 (±1.4) × 10 ⁻³	M ⁻¹ h ⁻¹	[14][15]

Biotic Degradation

Microbial biotransformation is a critical pathway for **benoxacor** degradation in soil and aquatic systems. The process is primarily, if not exclusively, cometabolic, meaning it requires the presence of another primary carbon source for the microorganisms.[9]

Soil Metabolism

In soil, **benoxacor** is considered moderately persistent.[1] Laboratory studies have demonstrated enantioselective degradation, where the **S-benoxacor** enantiomer degrades faster than the **R-benoxacor** enantiomer.[17] This results in an enrichment of the R-enantiomer

in the soil over time.[17] The degradation half-life in horticultural soils under aerobic conditions ranges from approximately 6 to 14 days.[17]

Table 3: Soil Degradation Half-Lives ($T_{1/2}$) of Benoxacor Enantiomers

Soil Type	Enantiomer	Half-Life ($T_{1/2}$)	Unit	Reference(s)
Horticultural Soil 1	R-benoxacor	13.9	days	[17]
S-benoxacor	10.2	days	[17]	
Horticultural Soil 2	R-benoxacor	10.5	days	[17]
S-benoxacor	8.3	days	[17]	
Horticultural Soil 3	R-benoxacor	8.4	days	[17]
S-benoxacor	6.2	days	[17]	

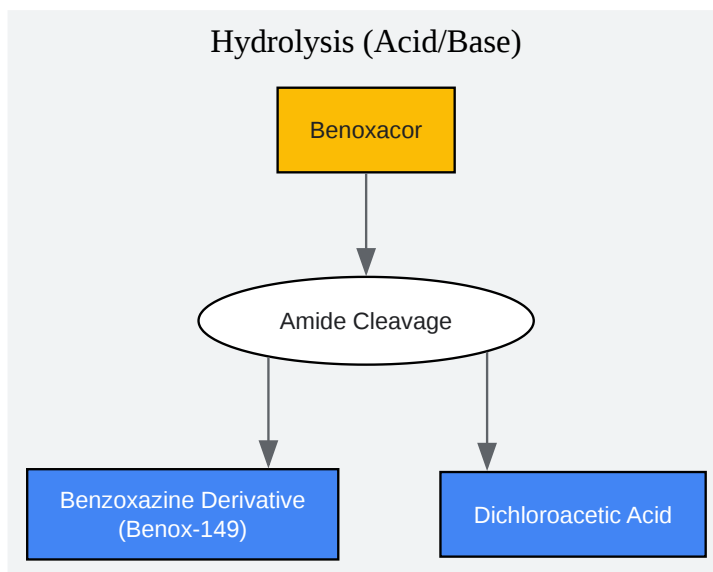
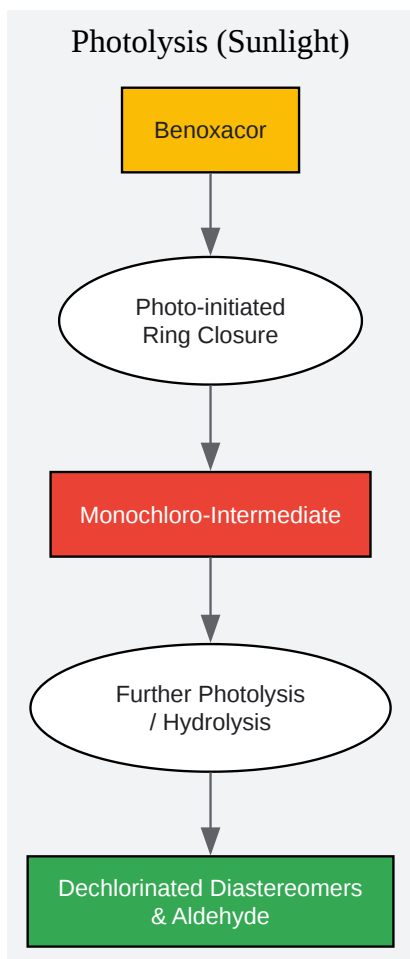
Aquatic Microbial Biotransformation

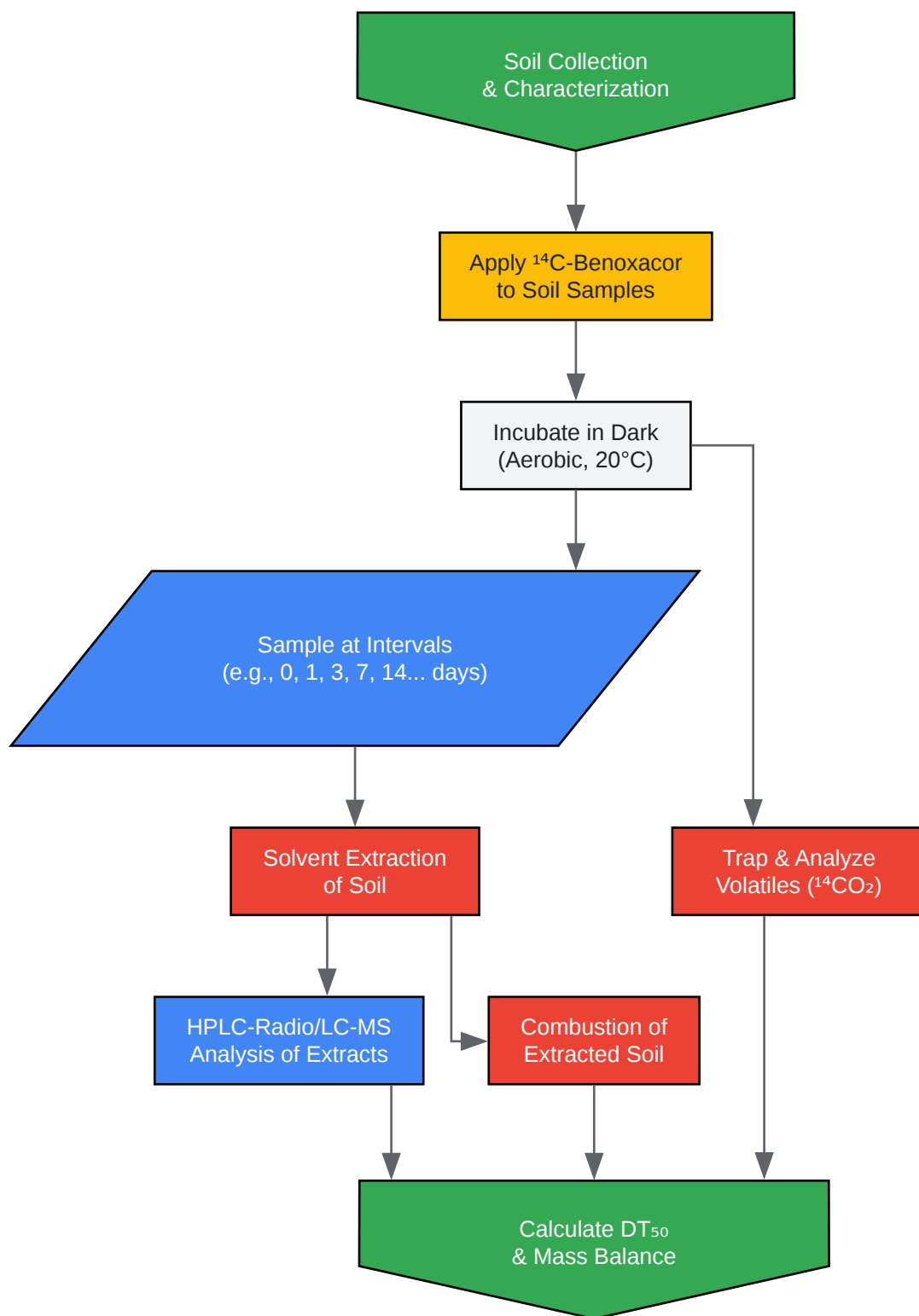
In aqueous systems with river sediment, microbial biotransformation rates can be faster than hydrolysis rates, with a reported half-life of approximately 15 days in the presence of a labile carbon source.[9] The proposed pathway involves an initial dechlorination, likely via microbial hydrolysis, to form monochloro-**benoxacor**. [3][9] This is followed by conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferase (GST) enzymes.[9] This pathway is analogous to the metabolism of structurally related chloroacetamide herbicides.[9]

Degradation Pathways and Experimental Workflows

The degradation of **benoxacor** proceeds through distinct abiotic and biotic pathways, leading to a variety of transformation products.

Diagram 1: Proposed Microbial Degradation Pathway of Benoxacor





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